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Compound of Interest

Compound Name: Chroman-3-amine

Cat. No.: B1202177

Introduction

Chroman-3-amine is a heterocyclic organic compound of interest in medicinal chemistry and
drug development due to its structural similarity to biologically active molecules. Its
spectroscopic characterization is fundamental for confirming its identity, purity, and structure.
This technical guide provides a detailed overview of the expected spectroscopic data for
chroman-3-amine based on its chemical structure, including Nuclear Magnetic Resonance
(NMR), Infrared (IR), and Mass Spectrometry (MS) data. While specific experimental data for
chroman-3-amine is not readily available in the public domain, this document extrapolates the
expected spectral characteristics from the analysis of its constituent functional groups and
provides generalized experimental protocols for obtaining such data. This guide is intended for
researchers, scientists, and professionals in drug development who are involved in the
synthesis and characterization of novel organic compounds.

Predicted Spectroscopic Data

The structure of chroman-3-amine, featuring a chroman backbone with an amine group at the
3-position, dictates its expected spectroscopic signature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a
molecule.
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H NMR: The proton NMR spectrum of chroman-3-amine is expected to show distinct signals
for the aromatic protons, the aliphatic protons of the dihydropyran ring, and the amine protons.
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Proton Type

Expected Chemical
Shift (8, ppm)

Multiplicity

Notes

Aromatic-H

6.5-75

Multiplet

The four protons on
the benzene ring will
exhibit complex
splitting patterns due
to their coupling with

each other.

O-CHz2

3.8-45

Multiplet

The two protons on
the carbon adjacent to
the oxygen atom are
expected to be
diastereotopic and will
show complex

splitting.

CH-NH:2

3.0-35

Multiplet

The proton on the
carbon bearing the
amine group will be
split by the adjacent
methylene protons
and potentially the

amine protons.

CH2

25-3.0

Multiplet

The methylene
protons adjacent to
the chiral center will
be diastereotopic and
show complex

splitting.

NH:2

1.0-3.0

Broad Singlet

The chemical shift of
the amine protons is
variable and depends
on the solvent and
concentration. The
signal is often broad

due to quadrupole
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broadening and

exchange.

13C NMR: The carbon NMR spectrum will provide information on the number of unique carbon

environments in the molecule.

Expected Chemical Shift (J,

Carbon Type Notes
ppm)
) Quaternary carbon attached to
Aromatic C-O 150 - 160
the ether oxygen.
' Aromatic carbons of the
Aromatic C-C 115- 130 ]
benzene ring.
Carbon of the methylene group
O-CH:2 60 - 70 _
adjacent to the ether oxygen.
Carbon atom bonded to the
C-NH2 45 - 55 _
amine group.
Aliphatic methylene carbon in
CH2 20 - 30

the dihydropyran ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their

characteristic vibrational frequencies.
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Functional Group

Expected Absorption .
Intensity Notes
Range (cm™?)

Primary amines
typically show two

bands in this region

N-H Stretch 3300 - 3500 Medium corresponding to
symmetric and
asymmetric stretching.
[1]

Stretching vibrations

C-H Stretch )

) 3000 - 3100 Medium of the C-H bonds on

(Aromatic)

the benzene ring.

C-H Stretch (Aliphatic)

Stretching vibrations
2850 - 3000 Medium of the C-H bonds in
the dihydropyran ring.

C=C Stretch ) Benzene ring
] 1450 - 1600 Medium to Strong ] o

(Aromatic) stretching vibrations.
Stretching vibration of

C-N Stretch 1000 - 1250 Medium the carbon-nitrogen
bond.
Asymmetric C-O-C

C-O Stretch (Aryl )

1200 - 1275 Strong stretching of the aryl

Ether)

ether.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule.
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lon Expected m/z Notes

The molecular ion of chroman-

[M]* 149.0841 _
3-amine (CoH11NO).
[M-NHz]* 133 Loss of the amino group.
Fragmentation involving the
[M-CHz2NH2]* 119

side chain.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data.

NMR Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of the chroman-3-amine sample in
about 0.6-0.7 mL of a deuterated solvent (e.g., CDClz, DMSO-ds) in a 5 mm NMR tube.

 Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a
frequency of 300 MHz or higher for *H NMR.[2]

e 'H NMR Acquisition:

o

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

o

Acquire the spectrum using a standard pulse sequence.

[¢]

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12
ppm).

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

[¢]

e 13C NMR Acquisition:

o Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for each
unique carbon.
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o Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200
ppm).

o Alarger number of scans is typically required for 33C NMR due to the low natural
abundance of the 13C isotope.

» Data Processing: Process the raw data by applying Fourier transformation, phase correction,
and baseline correction. Reference the spectra to the residual solvent peak or an internal
standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

e Sample Preparation:

o KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) and
press it into a thin, transparent pellet.

o Thin Film: If the sample is a liquid or can be dissolved in a volatile solvent, a thin film can
be cast onto a salt plate (e.g., NaCl or KBr).

e Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.[3]
o Data Acquisition:

o Record a background spectrum of the empty sample compartment or the pure KBr

pellet/salt plate.
o Place the sample in the spectrometer and record the sample spectrum.

o The instrument software will automatically subtract the background spectrum from the
sample spectrum to produce the final IR spectrum.

o The typical spectral range is 4000-400 cm™1,

Mass Spectrometry (MS)

o Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent
(e.g., methanol, acetonitrile).
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 Instrumentation: Employ a mass spectrometer, such as one with an Electrospray lonization
(ESI) or Electron Impact (EIl) source, coupled to a mass analyzer (e.g., quadrupole, time-of-
flight).

o Data Acquisition:
o Introduce the sample into the ion source.

o The molecules are ionized and then separated based on their mass-to-charge ratio (m/z)
by the mass analyzer.

o The detector records the abundance of each ion at a specific m/z value.

o Data Analysis: The resulting mass spectrum shows the molecular ion peak and various
fragment ion peaks, which can be used to deduce the molecular weight and structural
features of the compound.

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic characterization of a
synthesized organic compound like chroman-3-amine.

General workflow for spectroscopic characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1202177#spectroscopic-data-of-chroman-3-amine-
nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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